molecular formula C18H25N3OS2 B11426615 N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiophene-2-carboxamide

N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiophene-2-carboxamide

Cat. No.: B11426615
M. Wt: 363.5 g/mol
InChI Key: ABFUZOHJDLTPTO-UHFFFAOYSA-N
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Description

“N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiophene-2-carboxamide” is a synthetic organic compound that features a piperazine ring, a thiophene ring, and a carboxamide group. Compounds with such structures are often explored for their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiophene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperazine Derivative: Starting with 4-ethylpiperazine, the compound is reacted with a suitable alkylating agent to introduce the thiophene-2-yl group.

    Formation of the Propan-2-yl Intermediate: The intermediate is then reacted with a thiophene-2-carboxylic acid derivative under appropriate conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of solvents that favor the desired reaction pathway.

    Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the carboxamide group.

    Substitution: Substitution reactions might occur at the piperazine ring or the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Antimicrobial Activity: Investigated for its potential to inhibit the growth of bacteria and fungi.

    Anti-inflammatory Properties: Explored for its ability to reduce inflammation in biological systems.

Medicine

    Pharmacological Studies: Studied for its potential therapeutic effects in treating various diseases.

Industry

    Chemical Intermediates: Used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of “N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiophene-2-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it might inhibit a specific enzyme involved in inflammation or bind to a receptor to exert antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiophene-2-carboxamide
  • N-(1-(4-ethylpiperazin-1-yl)-1-(furan-2-yl)propan-2-yl)furan-2-carboxamide

Uniqueness

The unique combination of the piperazine ring, thiophene ring, and carboxamide group in “N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)thiophene-2-carboxamide” may confer distinct pharmacological properties compared to similar compounds. This uniqueness can be attributed to differences in electronic distribution, steric factors, and the ability to interact with specific biological targets.

Properties

Molecular Formula

C18H25N3OS2

Molecular Weight

363.5 g/mol

IUPAC Name

N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C18H25N3OS2/c1-3-20-8-10-21(11-9-20)17(15-6-4-12-23-15)14(2)19-18(22)16-7-5-13-24-16/h4-7,12-14,17H,3,8-11H2,1-2H3,(H,19,22)

InChI Key

ABFUZOHJDLTPTO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C3=CC=CS3

Origin of Product

United States

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